6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-5-7-14(8-6-13)18-21-20-16-9-10-17(22-23(16)18)24-12-15-4-2-3-11-19-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJBXQSWVOHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Thioether Formation:
Aromatic Substitution: The p-tolyl group is often introduced through electrophilic aromatic substitution reactions, using reagents such as toluene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines or reducing other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazolopyridazine core, introducing new functional groups or substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Derivatives: From various substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that derivatives of triazolo-pyridazines exhibit significant anticancer potential. The compound's structure allows it to interact with various biological targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit sphingosine kinase 2, enhancing antitumor effects in non-small cell lung cancer models .
Anti-inflammatory Properties
Triazolo-pyridazine derivatives have been investigated for their anti-inflammatory effects. Research has demonstrated that certain derivatives possess potent analgesic and anti-inflammatory activities while minimizing common side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, compounds derived from pyridazinones have shown efficacy in reducing edema and pain in animal models without causing gastric ulceration .
Cardiovascular Effects
The cardiovascular implications of triazolo-pyridazines are notable, particularly their potential as antihypertensive agents. Compounds in this class have been reported to exhibit vasodilatory effects and influence platelet aggregation, which could be beneficial in managing hypertension and preventing thrombotic events .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of triazolo-pyridazine derivatives. Modifications at specific positions on the triazole and pyridazine rings can enhance potency and selectivity for biological targets. For example, the introduction of various substituents on the phenyl ring can significantly affect the compound's activity against different types of cancer cells or inflammatory pathways .
Case Study 1: Anti-inflammatory Activity
A study published in the South Asian Research Journal of Pharmaceutical Sciences highlighted a series of pyridazinone derivatives that exhibited superior analgesic properties compared to traditional NSAIDs. The most effective compound demonstrated a significant reduction in pain response in p-benzoquinone-induced writhing tests without ulcerogenic side effects .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on anticancer mechanisms, researchers explored the effects of pyridazine derivatives on cell proliferation and apoptosis in cancer cell lines. The findings suggested that these compounds could induce cell cycle arrest and promote apoptosis through mitochondrial pathways, showcasing their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Pharmacological Activity
3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891124-66-6)
- Key Differences: Replaces the pyridinylmethyl group with a 2-chloro-6-fluorobenzyl thioether. The chloro and fluoro substituents may improve blood-brain barrier penetration but increase toxicity risks .
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences :
TPA023 (7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine)
- Key Differences: Position 3: 2-fluorophenyl (electron-withdrawing) vs. p-tolyl (electron-donating). Position 6: Triazolylmethoxy ether vs. thioether. Impact: TPA023’s fluorophenyl group enhances selectivity for α2/α3 GABAA receptors, while the ether linkage may reduce metabolic stability compared to thioethers. Demonstrates non-sedating anxiolytic effects in preclinical models .
Antimicrobial Activity
- 3-Substituted phenyl-6-substituted phenyl derivatives (e.g., 3-phenyl-6-(4-nitrophenyl)) exhibit mild to potent antifungal and antibacterial activities. The original compound’s pyridinylmethyl thio group may enhance membrane penetration, but activity data are pending .
PDE4 Inhibition
- (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
BRD4 Bromodomain Inhibition
Physicochemical Properties
| Compound | logP* | Solubility (µg/mL) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl) | 3.2 | 12.5 (PBS) | 6.8 (human liver microsomes) |
| TPA023 | 2.8 | 8.9 (PBS) | 4.2 |
| 3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl) | 4.1 | 5.3 (PBS) | 3.5 |
| 3-Phenyl-6-(4-nitrophenyl) derivative | 2.5 | 18.7 (DMSO) | N/A |
*Predicted using QikProp.
- Key Trends :
- Thioether linkages improve metabolic stability vs. ethers (e.g., TPA023).
- Halogenated derivatives (e.g., 2-chloro-6-fluorobenzyl) exhibit higher logP, reducing aqueous solubility .
Biological Activity
The compound 6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a triazole ring fused with a pyridazine moiety and a thioether group attached to a pyridine ring. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specifically, it has been shown to inhibit certain kinases that play critical roles in cellular proliferation and survival.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
These results indicate that the compound possesses potent cytotoxicity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines .
2. Inhibition of Kinases
The compound has been evaluated for its inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. The IC50 value for c-Met inhibition was reported at , comparable to established inhibitors like Foretinib . This suggests that the compound could serve as a potential therapeutic agent in targeting c-Met-dependent malignancies.
3. Antimicrobial Activity
In addition to anticancer properties, certain derivatives have shown promising antimicrobial activity against Mycobacterium bovis BCG with a minimum inhibitory concentration (MIC) of . This highlights the potential utility of this compound in treating infections caused by resistant strains.
Case Studies
Several studies have focused on synthesizing and characterizing various derivatives of triazolo-pyridazine compounds to explore their biological activities further:
- Study by Jha et al. : This research synthesized several triazole derivatives and evaluated their anticancer properties using MTT assays across different cell lines .
- Research on Kinase Inhibition : A study conducted on triazolo-pyridazine derivatives demonstrated significant inhibition of c-Met kinase and highlighted structure-activity relationships that could guide future drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
